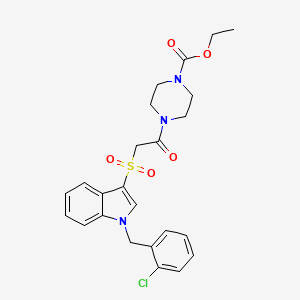![molecular formula C26H23N3O2 B2989882 3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-18-6](/img/structure/B2989882.png)
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline-based heterocyclic derivative . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents . This specific compound is part of a novel series of quinolone-based heterocyclic derivatives that have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of similar quinoline-based compounds involves several steps . A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give an intermediate compound. This compound was then subjected to thermal cyclization at 260 °C for 1 hour to give another compound. This compound was then treated with chloroacetic acid to give a final compound .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline-based compounds have been outlined in the synthesis analysis section. The reactions involve heating, refluxing, and cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Compounds related to "3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline" have been extensively studied for their synthesis and applications in material science. For example, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, which serves as a significant intermediate for pharmaceutically active compounds, demonstrates the importance of efficient synthetic routes for the production of complex quinoline derivatives (Bänziger et al., 2000). Additionally, the structural and optical properties of pyrano[3,2-c]quinoline derivatives have been explored for their potential use in thin films, highlighting their significance in the development of new materials with specific electronic and optical properties (Zeyada et al., 2016).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, the structural modification and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the specified compound, have shown promising antimicrobial activities. This underscores the potential of quinoline derivatives in the development of new therapeutic agents (Holla et al., 2006). Furthermore, the discovery of novel quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase for cancer therapy showcases the critical role of these compounds in addressing unmet medical needs (Degorce et al., 2016).
Organic Synthesis and Chemical Properties
The exploration of supramolecular aggregation influenced by substitution patterns in dihydrobenzopyrazoloquinolines highlights the intricate relationship between chemical structure and physical properties, such as hydrogen bonding and molecular aggregation (Portilla et al., 2005). Additionally, microwave-assisted synthesis techniques have been applied to the efficient production of pyrazolo[3,4-b]quinolines, demonstrating the ongoing advancements in synthetic methodologies that reduce reaction times and improve yields (Mogilaiah et al., 2003).
Zukünftige Richtungen
The results obtained from the study of quinoline-based heterocyclic derivatives are important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This opens up new avenues for research and development in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
Quinoline-based compounds have been known to exhibit antibacterial activity . They interact with various targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication .
Mode of Action
Quinoline-based compounds generally interact with their targets by intercalating into the dna structure, disrupting the dna replication process, and leading to bacterial cell death .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria .
Result of Action
Based on the antibacterial activity of similar quinoline-based compounds, it can be inferred that the compound likely leads to bacterial cell death by disrupting dna replication .
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-4-17-5-7-18(8-6-17)25-23-16-27-24-14-13-21(31-3)15-22(24)26(23)29(28-25)19-9-11-20(30-2)12-10-19/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSWDJHRPMICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)
![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)




![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)